molecular formula C6H5N3 B1293585 1H-Imidazo[4,5-c]pyridine CAS No. 272-97-9

1H-Imidazo[4,5-c]pyridine

Cat. No. B1293585
CAS RN: 272-97-9
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridine is an organic compound belonging to the imidazopyridine family. It is a heterocyclic aromatic compound, containing a fused five-membered ring with two nitrogen atoms at the 1 and 3 positions. This compound has multiple uses in organic synthesis and has been studied extensively in the scientific research field.

Scientific Research Applications

Therapeutic Applications

1H-Imidazo[4,5-c]pyridine is recognized for its broad range of applications in medicinal chemistry. It's a key scaffold in the development of various therapeutic agents due to its effectiveness in addressing a multitude of conditions. The derivatives of imidazo[1,2-a]pyridine have shown promising results in fields such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. They are also utilized in the synthesis of proton pump inhibitors and insecticides, and have been represented in various marketed preparations (Deep et al., 2016).

Structural and Vibrational Properties

The structural and vibrational properties of this compound have been extensively studied. Research has analyzed its molecular structures in both monomeric and dimeric forms, which are vital for understanding its behavior in different chemical environments. Studies involving X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy have provided insights into its crystalline structure and stability, especially regarding hydrogen bonding and charge delocalization (Dymińska et al., 2013).

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores have been developed for use in various fields such as optoelectronics, coordination chemistry, sensors, and chemical biology. Their unique photophysical properties make them suitable candidates as cell membrane probes. The synthesis of these compounds and their interaction with liposome models demonstrate their potential in studying membrane dynamics, hydration, and fluidity, which is crucial for monitoring cellular health and understanding biochemical pathways (Renno et al., 2022).

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridines and related heterocycles has been a subject of intense research, with various methodologies being developed for their construction. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. The versatility of the imidazo[1,5-a]pyridine scaffold is highlighted by its significant role in the creation of a wide range of agrochemicals and pharmaceuticals (Reddy et al., 2022).

Antimicrobial Activity

Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have demonstrated notable antimicrobial activity. These compounds, with various substituents, have been explored for their potential in combating microbial infections, showcasing the scaffold's relevance in the development of new antimicrobial agents (Dayakar et al., 2016).

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of matrix metalloproteinase-2, an enzyme that plays a role in the degradation of the extracellular matrix . This inhibition is significant in the context of cancer treatment, as it can prevent tumor metastasis. Additionally, this compound has been shown to interact with RNA-dependent RNA polymerase, which is essential for the replication of certain viruses . By inhibiting this enzyme, the compound exhibits antiviral properties. Furthermore, this compound interacts with hepatocyte growth factor receptor (c-MET) and serine/threonine-protein kinase, influencing cell signaling pathways and cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It achieves this by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Additionally, this compound affects gene expression by altering the activity of transcription factors involved in cell cycle regulation . In immune cells, the compound can modulate the production of cytokines, thereby influencing the immune response . Moreover, this compound impacts cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism, leading to altered energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, the compound binds to the active site of matrix metalloproteinase-2, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can inhibit the activity of RNA-dependent RNA polymerase by binding to its catalytic site, preventing the replication of viral RNA . The compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term efficacy. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate inhibition of target enzymes and rapid changes in cell signaling pathways . In contrast, long-term exposure may result in more sustained effects, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its dosage regimen.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of viral replication . As the dosage increases, the risk of adverse effects also rises. High doses of this compound can lead to toxicity, manifesting as liver damage, gastrointestinal disturbances, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified a threshold dose below which the compound is safe and effective, providing a basis for further clinical development .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in carbohydrate and lipid metabolism . This inhibition can lead to altered levels of metabolites, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is essential for optimizing its delivery and maximizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
Source EPA DSSTox
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272-97-9
Record name 3,5-Diazaindole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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